molecular formula C12H18O6 B1593676 Trimethyl cyclohexane-1,3,5-tricarboxylate CAS No. 52831-11-5

Trimethyl cyclohexane-1,3,5-tricarboxylate

Cat. No. B1593676
CAS RN: 52831-11-5
M. Wt: 258.27 g/mol
InChI Key: ZZNOMLSSCRBRJS-UHFFFAOYSA-N
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Description

Trimethyl cyclohexane-1,3,5-tricarboxylate is an organic compound with the linear formula C12H18O6 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of Trimethyl cyclohexane-1,3,5-tricarboxylate involves a mixture of 7.50 g (3.57 mmol) of trimesic acid, 1.0 g of 5% rhodium on alumina, and 150 mL of water. This mixture is then hydrogenated at 70 °C and 50 psi of H2 .


Molecular Structure Analysis

The molecular structure of Trimethyl cyclohexane-1,3,5-tricarboxylate is represented by the SMILES string O=C(OC)C1CC(C(OC)=O)CC(C(OC)=O)C1 .


Physical And Chemical Properties Analysis

Trimethyl cyclohexane-1,3,5-tricarboxylate is a solid substance . The compound has a molecular weight of 126.239 Da .

Scientific Research Applications

Structural Studies

  • Trimethyl cyclohexane-1,3,5-tricarboxylate and its derivatives have been studied for their structural properties using NMR spectroscopy and X-ray crystallography. These studies reveal that these molecules adopt a chair conformation with specific positional preferences of functional groups (Chan et al., 1991).

Conformational Analysis

  • Research on cyclohexane-1,3,5-tricarbonitrile derivatives, closely related to trimethyl cyclohexane-1,3,5-tricarboxylate, shows different conformational preferences and stereoselectivities in reaction systems. This includes the study of equilibrium between isomers and the effect of electrophile steric interactions (Chuang & Fang, 2001).

Applications in Liquid Crystals

  • The use of cyclohexane-based compounds, including trimethyl esters, in smectic liquid crystals has been explored. These studies demonstrate how the complexity of the molecule affects mesomorphism and electro-optical behavior, with observations of ferroelectric behavior and twist grain boundary phases (Cowling, Buchkremer & Goodby, 2011).

Fuel Synthesis

  • Research has shown the potential for synthesizing jet fuel range cycloalkanes, such as 1,1,3-trimethyl-cyclohexane, from isophorone and glycerol. This presents a method for creating renewable high-density fuels, demonstrating the versatility of trimethyl cyclohexane-based compounds in energy-related applications (Tang et al., 2017).

Silylation and Lithiation Studies

  • Research on silylation products of cyclic tri-aminal carbanions, which are structurally related to trimethyl cyclohexane-1,3,5-tricarboxylate, provides insights into the chemical behavior of these compounds in reaction systems involving lithiation and substitution reactions (Sicking et al., 2012).

Safety and Hazards

Trimethyl cyclohexane-1,3,5-tricarboxylate may be harmful if swallowed, in contact with skin, or if inhaled . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes . If inhaled, remove to fresh air . If not breathing, give artificial respiration . If swallowed, do NOT induce vomiting and call a physician or poison control center immediately .

properties

IUPAC Name

trimethyl cyclohexane-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNOMLSSCRBRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC(C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967293, DTXSID601169790
Record name Trimethyl cyclohexane-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Cyclohexanetricarboxylic acid, trimethyl ester, (1α,3α,5β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl cyclohexane-1,3,5-tricarboxylate

CAS RN

52831-11-5, 6998-84-1
Record name NSC61885
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethyl cyclohexane-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Cyclohexanetricarboxylic acid, trimethyl ester, (1α,3α,5β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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